A Technical Guide to 4-(3,3-Dimethylazetidin-2-yl)pyridine: Structure, Properties, and Application in Drug Discovery
A Technical Guide to 4-(3,3-Dimethylazetidin-2-yl)pyridine: Structure, Properties, and Application in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-(3,3-Dimethylazetidin-2-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical identity, structural features, and physicochemical properties. Emphasis is placed on the strategic importance of its constituent moieties—the conformationally rigid gem-dimethylazetidine and the versatile pyridine ring—in the context of modern drug design. A plausible synthetic pathway is outlined, alongside a thorough analysis of its potential applications as a scaffold or intermediate in developing novel therapeutics. Furthermore, this guide consolidates essential safety, handling, and storage information based on current GHS classifications to ensure its responsible use in a research environment.
Chemical Identity and Physicochemical Properties
4-(3,3-Dimethylazetidin-2-yl)pyridine is a substituted heterocyclic compound featuring a pyridine ring attached at the 2-position of a 3,3-dimethylazetidine moiety. Its unique structural arrangement offers a valuable scaffold for introducing specific three-dimensional geometry into drug candidates.
Nomenclature and Key Identifiers
The unambiguous identification of this compound is critical for procurement, regulatory compliance, and scientific communication. Key identifiers are summarized in the table below.
| Identifier | Value | Source(s) |
| Chemical Name | 4-(3,3-dimethylazetidin-2-yl)pyridine | [1] |
| CAS Number | 1781917-86-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₂ | [2][3][4] |
| SMILES | CC1(CNC1C2=CC=NC=C2)C | [4] |
| InChI | InChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-3-5-11-6-4-8/h3-6,9,12H,7H2,1-2H3 | [4] |
| InChIKey | OVCUSDDNWFWDER-UHFFFAOYSA-N | [4] |
Physicochemical Data
The predicted and reported physicochemical properties of the compound are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| Molecular Weight | 162.23 g/mol | [3] |
| Monoisotopic Mass | 162.11569 Da | [4] |
| XlogP (Predicted) | 1.2 | [4] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Recommended Storage | 4°C | [3] |
Structural Analysis and Medicinal Chemistry Rationale
The structure of 4-(3,3-Dimethylazetidin-2-yl)pyridine is not merely a combination of two rings; it is a carefully designed scaffold whose features address common challenges in drug development, such as metabolic stability, solubility, and conformational control.
The Azetidine Ring: A Strained Scaffold for Innovation
Azetidines are four-membered, saturated nitrogen-containing heterocycles.[5] Their high ring strain makes them unique building blocks in medicinal chemistry.[5][6]
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Conformational Rigidity : Unlike more flexible five- or six-membered rings, the azetidine ring locks the substituent (the pyridine ring in this case) into a more defined spatial orientation. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
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Improved Physicochemical Properties : The presence of the nitrogen atom and the sp³-rich character of the azetidine ring often enhance aqueous solubility and reduce lipophilicity compared to corresponding carbocyclic analogs, which are favorable properties for drug candidates.[5]
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Metabolic Stability : The azetidine scaffold is a common tool used to design metabolically robust compounds.[5]
The Gem-Dimethyl Group: An Anchor of Stability
The two methyl groups at the C3 position are a critical feature. This "gem-dimethyl" substitution imparts several advantages:
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Thorpe-Ingold Effect : The gem-dimethyl groups can promote ring-closing reactions during synthesis and provide conformational locking. This steric hindrance shields the adjacent C-H bonds from metabolic enzymes (e.g., Cytochrome P450s), often improving the compound's pharmacokinetic profile.
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Lipophilicity Modulation : These methyl groups increase the lipophilicity of the molecule, which can be fine-tuned to achieve the desired balance for cell permeability and target engagement.
The Pyridine Moiety: A Versatile Pharmacophore
The pyridine ring is one of the most ubiquitous heterocycles in approved drugs.[7]
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Hydrogen Bonding : The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets.
-
Aromatic Interactions : The ring can participate in π-π stacking and other non-covalent interactions within a receptor's binding pocket.
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Vector for Further Functionalization : The pyridine ring can be further substituted to explore structure-activity relationships (SAR) or to attach other functional groups.
Stereochemistry
The C2 carbon of the azetidine ring is a chiral center. The commercially available material is typically a racemate. For drug development purposes, the separation of enantiomers and evaluation of their individual biological activities and pharmacokinetic profiles would be a critical step, as stereoisomers often exhibit different properties.
Caption: Relationship between structural features and their functional implications in drug design.
Synthesis and Reactivity
While specific, peer-reviewed synthetic procedures for 4-(3,3-Dimethylazetidin-2-yl)pyridine are not widely published, a plausible route can be designed based on established methodologies for azetidine synthesis.[8] The key challenge lies in the controlled formation of the strained four-membered ring.[3]
Plausible Synthetic Workflow
A logical approach involves the intramolecular cyclization of a suitably functionalized precursor derived from pyridine.
Step-by-Step Protocol (Hypothetical):
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Precursor Synthesis : Start with 4-cyanopyridine. A Grignard reaction with isobutyryl chloride followed by reduction would yield a precursor alcohol, 2-(pyridin-4-yl)-3,3-dimethylbutan-1-ol.
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Functional Group Interconversion : The primary alcohol is converted to a good leaving group, such as a tosylate or mesylate.
-
Amination : The carbon bearing the pyridine ring is halogenated (e.g., via NBS bromination). This is followed by amination to introduce the nitrogen atom required for the azetidine ring.
-
Intramolecular Cyclization : The crucial ring-forming step. Treatment of the γ-amino tosylate/mesylate with a strong, non-nucleophilic base (e.g., NaH or KOtBu) would induce an intramolecular nucleophilic substitution (SN2) reaction, where the amine displaces the leaving group to form the azetidine ring.[1]
-
Purification : The final product would be purified using standard techniques such as column chromatography or distillation to yield 4-(3,3-Dimethylazetidin-2-yl)pyridine.
Caption: A plausible, multi-step synthetic workflow for the target compound.
Chemical Reactivity
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Azetidine Nitrogen : The secondary amine of the azetidine ring is nucleophilic and can undergo N-alkylation, N-acylation, or sulfonylation, allowing for its incorporation into larger molecular frameworks.
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Pyridine Nitrogen : The pyridine nitrogen is basic and can be protonated to form salts, which can improve solubility and crystallinity. It can also be oxidized to the corresponding N-oxide.
Applications in Research and Drug Discovery
The title compound is primarily utilized as a complex building block for the synthesis of active pharmaceutical ingredients (APIs). Its structure is particularly relevant in the design of inhibitors or modulators for various biological targets.
-
Scaffold for CNS Agents : The conformational rigidity and polarity of the azetidine ring make it an attractive scaffold for central nervous system (CNS) targets, where precise ligand positioning is often required.
-
Bioisosteric Replacement : The 3,3-dimethylazetidine group can serve as a bioisostere for other common motifs like piperidine or pyrrolidine. This substitution can drastically alter a molecule's properties, potentially overcoming issues with metabolic instability, toxicity, or poor solubility while maintaining or improving biological activity.
-
Fragment-Based Drug Design (FBDD) : As a relatively small and rigid molecule with clear vector points for elaboration (the azetidine N-H and the pyridine ring), it is an ideal candidate for fragment-based screening libraries.
Compounds incorporating both azetidine and pyridine motifs have shown a wide range of biological activities, including antimicrobial and antiviral properties, underscoring the therapeutic potential of this structural combination.[2][7]
Safety, Handling, and Storage
As a research chemical, 4-(3,3-Dimethylazetidin-2-yl)pyridine must be handled with appropriate caution. The following hazard information is based on notified GHS classifications.[1]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity | GHS07 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
| STOT - Single Exposure | GHS07 | Warning | H336: May cause drowsiness or dizziness. |
Recommended Handling Protocols
-
Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory.
-
Engineering Controls : All handling should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors or aerosols.
-
Emergency Procedures : An eyewash station and safety shower must be readily accessible. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. In case of skin contact, wash with plenty of soap and water.
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. A storage temperature of 4°C is recommended by suppliers.[3] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(3,3-Dimethylazetidin-2-yl)pyridine is a sophisticated chemical building block whose value lies in the synergistic combination of its structural features. The rigid, metabolically-shielded azetidine scaffold combined with the versatile pyridine pharmacophore provides a powerful tool for medicinal chemists. Its application in drug discovery programs allows for the exploration of novel chemical space and the development of drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the advancement of therapeutic sciences.
References
-
NextSDS. 4-(3,3-dimethylazetidin-2-yl)pyridine — Chemical Substance Information. Available from: [Link]
-
PubChemLite. 4-(3,3-dimethylazetidin-2-yl)pyridine. Available from: [Link]
-
Gulea, M., & Serafim, V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3284. Available from: [Link]
-
Akbar, M. S., & Uddin, M. S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available from: [Link]
-
Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of azetidines. Available from: [Link]
-
Al-Amin, M., & Hoveyda, A. H. (2018). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 140(4), 1269-1273. Available from: [Link]
-
Elsevier. (2021). Azetidine Synthesis. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
-
De Nanteuil, F., Defrance, T., & Wencel-Delord, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5524-5566. Available from: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Azetidine synthesis [organic-chemistry.org]
